The compound falls under the category of halogenated anilines and is classified as an aromatic amine. Its chemical properties and potential applications make it significant in both academic research and industrial settings. The compound's CAS number is 1820673-55-9, and it can be sourced from various chemical suppliers such as Sigma-Aldrich and Apollo Scientific .
The synthesis of 3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected, typically involves several steps, integrating halogenation and protection strategies:
This multi-step synthesis allows for the selective introduction of functional groups while protecting sensitive sites.
The molecular formula of 3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected, is with a molecular weight of approximately 324.58 g/mol. The structure features:
CC(C(=O)O)N(C1=C(C(=C(C(=C1Cl)F)Br)N)F)
, indicating the arrangement of atoms and bonds.3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected, can participate in various chemical reactions:
The mechanism of action for 3-Bromo-2-chloro-6-fluoroaniline primarily revolves around its reactivity due to the presence of halogens and the amine group:
These mechanisms are fundamental in facilitating complex organic transformations that are essential in drug development and material science.
The physical and chemical properties of 3-Bromo-2-chloro-6-fluoroaniline include:
Property | Value |
---|---|
Molecular Weight | 324.58 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White to off-white solid |
Stability | Stable under standard conditions |
These properties are crucial for determining handling procedures and potential applications in synthetic chemistry.
3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected, has various applications across multiple fields:
This compound's unique structure allows it to participate in diverse chemical transformations, making it valuable in research and industrial applications .
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6